molecular formula C28H24F5NO4S2 B136543 Fmoc-cys(tbuthio)-opfp CAS No. 143038-41-9

Fmoc-cys(tbuthio)-opfp

Cat. No.: B136543
CAS No.: 143038-41-9
M. Wt: 597.6 g/mol
InChI Key: RGTHPAIPBZPYJH-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine: is a compound commonly used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by a fluorenylmethoxycarbonyl group at the amino terminus and a tert-butylthio group at the thiol side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group is introduced to the amino group using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butylthio group is introduced to the thiol group using tert-butylthiol and a coupling reagent like dicyclohexylcarbodiimide .

Industrial Production Methods: Industrial production of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow microfluidics can be employed to enhance the efficiency and scalability of the synthesis .

Scientific Research Applications

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine involves the protection and deprotection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis and is removed by piperidine. The tert-butylthio group protects the thiol group and is removed by thiols or tributylphosphine . These protecting groups prevent unwanted reactions during synthesis and allow for the selective modification of cysteine residues .

Comparison with Similar Compounds

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is unique due to its specific protecting groups. Similar compounds include:

These compounds differ in the stability and removal conditions of their protecting groups, making N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine particularly suitable for specific applications in peptide synthesis .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5NO4S2/c1-28(2,3)40-39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTHPAIPBZPYJH-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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